Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate

Cross-coupling reactivity Regioisomer differentiation Palladium catalysis

Researchers require precise halogen placement for orthogonal functionalization in kinase inhibitor synthesis. This 5-bromo-2-fluoro regioisomer enables sequential Ni-catalyzed C-F then Pd-catalyzed C-Br cross-coupling, followed by mild acidic Boc deprotection (TFA/DCM). - **Regiochemical Fidelity**: Para-Br to NHBoc + ortho-F; NOT interchangeable with meta-bromo analogs (e.g., CAS 848440-23-3). - **Orthogonal Stability**: Acid-labile Boc preserves alkenes/alkynes/nitro groups vs. Cbz hydrogenolysis. - **Supply**: 98% certified purity (NMR/HPLC/GC), 698 g scale demonstrated (Fe/NH₄Cl, 91%).

Molecular Formula C11H13BrFNO2
Molecular Weight 290.132
CAS No. 935285-60-2
Cat. No. B2941852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(5-bromo-2-fluorophenyl)carbamate
CAS935285-60-2
Molecular FormulaC11H13BrFNO2
Molecular Weight290.132
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15)
InChIKeyRWCBOIDTQSHUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (5-bromo-2-fluorophenyl)carbamate: Structure & Synthetic Utility


Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate (CAS 935285-60-2) is an N-Boc-protected aniline derivative with the molecular formula C11H13BrFNO2 and a molecular weight of 290.13 g/mol, featuring a tert-butyl carbamate (Boc) protecting group, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the phenyl ring . The compound is commercially available at 98% purity, with predicted density of 1.459±0.06 g/cm³ and predicted boiling point of 270.2±30.0 °C . Its primary utility lies as a protected synthetic intermediate enabling sequential orthogonal functionalization via cross-coupling at the bromine site followed by deprotection to reveal the free amine for further derivatization . Crystal structure determination has been performed at 170 K .

1 Orthogonal cross-coupling via C-F and C-Br handles
2 Acid-labile Boc deprotection to reveal free amine
3 Regioisomeric precision for SAR fidelity

Why Generic Substitution Fails: Regioisomeric Specificity


The 5-bromo-2-fluoro substitution pattern of CAS 935285-60-2 is not interchangeable with other bromo-fluoro regioisomers (e.g., 3-bromo-2-fluoro or 4-bromo-3-fluoro analogs) because the relative positions of the halogen substituents dictate both electronic activation and steric accessibility in cross-coupling reactions [1]. The bromine at the para-position relative to the protected amine and the ortho-fluorine creates a specific electronic environment that modulates the reactivity of the C–Br bond toward oxidative addition in palladium-catalyzed transformations, distinguishing it from the 3-bromo-2-fluoro isomer (CAS 848440-23-3) where the bromine is meta to the amine and experiences different inductive effects . Furthermore, the choice of protecting group (Boc vs. Cbz vs. benzyl) critically impacts downstream deprotection orthogonality; the acid-labile Boc group in the target compound enables selective amine unmasking under mild acidic conditions (TFA/DCM) while preserving other protecting groups that would be cleaved under hydrogenolysis conditions required for Cbz-protected analogs .

Regioisomer mismatch Bromine position (para vs. meta) alters oxidative addition kinetics and coupling efficiency; simple regioisomer replacement may shift reactivity profile.
Protecting group swap Boc vs. Cbz orthogonality differs: Cbz-protected analogs require hydrogenolysis, incompatible with reducible groups. Direct substitution risks collateral deprotection.
Purity-grade variation Certified purity grade can affect catalyst tolerance and stoichiometric control; lower-grade regioisomers may introduce impurities that interfere with sensitive couplings.

Quantitative Comparative Evidence


Para vs. Meta Bromine: Electronic Reactivity

The 5-bromo-2-fluoro substitution pattern of the target compound positions the bromine para to the protected amine, whereas the 3-bromo-2-fluoro isomer (CAS 848440-23-3) places the bromine meta to the amine . This regioisomeric difference produces distinct electronic environments: the para-bromine in the target compound experiences stronger resonance electron-withdrawing effects from the carbamate nitrogen, reducing electron density at the C–Br bond and facilitating oxidative addition in Pd(0)-catalyzed cross-couplings compared to the meta-bromine in the 3-bromo isomer . The target compound's XLogP value of 3.3 (predicted) differs from the 3-bromo isomer's XLogP of 3.3, indicating comparable lipophilicity despite regioisomeric variation, though chromatographic retention times differ measurably in reversed-phase HPLC systems .

Para vs. Meta Br
Class-level
Target: Br para to amine; comparator: Br meta to amine; XLogP both 3.3
Reactivity context depends on bromine position.
Para-bromine may facilitate faster oxidative addition in Pd catalysis.
Cross-coupling reactivity Regioisomer differentiation Palladium catalysis Electronic effects

Boc vs. Cbz Protecting Group Orthogonality

The tert-butyl carbamate (Boc) protecting group in the target compound can be cleaved under mild acidic conditions (e.g., TFA in dichloromethane, HCl in dioxane) without affecting acid-stable protecting groups such as benzyl ethers or silyl ethers [1]. In contrast, benzyl (5-bromo-2-fluorophenyl)carbamate (CAS 903556-44-5), the Cbz-protected analog, requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for deprotection, which is incompatible with substrates containing reducible functional groups (alkenes, nitro groups, benzyl esters) . The Boc group's cleavage occurs quantitatively (>95%) within 1–2 hours at room temperature with 20–50% TFA/DCM, whereas Cbz deprotection requires 12–24 hours under hydrogen atmosphere at 1–4 atm pressure or elevated temperatures for acidic cleavage [1][2].

Boc vs. Cbz
Class-level
Boc: TFA/DCM, RT, 1–2 h, >95% conv. Cbz: H₂/Pd-C, 12–24 h or HBr/AcOH
Boc enables orthogonal deprotection without hydrogenation.
Acid-labile cleavage avoids reducing-sensitive functional groups.
Orthogonal protection Boc deprotection Cbz hydrogenolysis Multi-step synthesis

Ortho-Fluorine Directing Effect in Cross-Coupling

The ortho-fluorine substituent in the target compound serves as a directing group in nickel-catalyzed Suzuki-Miyaura cross-couplings, where C–F bond activation proceeds via cyclometalation facilitated by the fluorine's proximity to the reaction center [1]. In protocols developed for Ni-catalyzed cross-coupling of aryl fluorides with aryl boronic esters, ortho-fluorinated substrates achieve yields of 70–95% under conditions (Ni(cod)₂, PCy₃ ligand, K₃PO₄, toluene, 80°C, 12 h), whereas non-fluorinated aryl bromides lacking this directing effect require alternative catalyst systems (Pd(PPh₃)₄) and often exhibit lower regioselectivity in difunctionalized systems [1][2]. The 5-bromo substituent in the target compound remains intact under Ni-catalyzed conditions optimized for C–F activation, enabling sequential C–F then C–Br functionalization, a capability absent in the non-fluorinated analog tert-butyl N-(5-bromophenyl)carbamate .

Ortho-F Directing
Reported
Ni-catalyzed C-F activation: 70–95% yield (class); C-Br handle remains intact
Ortho-fluorine directs sequential C-F then C-Br coupling.
Expands synthetic versatility vs. non-fluorinated analogs.
Ortho-fluorine directing effect C–F bond activation Ni-catalyzed Suzuki-Miyaura Regioselective cross-coupling

Commercial Purity & Batch Certification

The target compound is commercially supplied at 98% purity with accompanying batch-specific analytical certificates including NMR, HPLC, and GC data . This documentation enables procurement with verified lot-to-lot consistency. In contrast, the 3-bromo-2-fluoro regioisomer (CAS 848440-23-3) is typically offered at 95% purity, representing a 3% absolute purity difference that can significantly impact reaction yields in subsequent synthetic steps requiring precise stoichiometry . For a reaction requiring 1.0 mmol scale, a 3% purity deficit translates to 0.03 mmol of undefined impurities, which may interfere with catalyst activity or produce side products requiring additional purification [1].

Certified Purity
Head-to-head
98%
Certified purity supports stoichiometric control.
Comparator typically 95%; impurity impact review needed.
Batch consistency Analytical certification Quality control Procurement reliability

Boc-Deprotected Amine: Key Drug Discovery Intermediate

Boc-deprotection of the target compound yields 5-bromo-2-fluoroaniline (CAS 2924-09-6), a versatile pharmaceutical intermediate used in the synthesis of kinase inhibitors and antimicrobial agents . The 5-bromo-2-fluoroaniline precursor is synthesized from 4-bromo-1-fluoro-2-nitrobenzene in 91% yield (698 g scale, Fe/NH₄Cl reduction, 70°C, 24 h) [1]. This high-yielding route to the deprotected amine ensures cost-effective access to downstream targets. In contrast, the 4-bromo-3-fluoro regioisomer (tert-butyl (4-bromo-3-fluorophenyl)carbamate, CAS 868735-43-7) deprotects to 4-bromo-3-fluoroaniline, which has been specifically utilized in the development of kinase inhibitors [2], illustrating that regioisomeric selection is driven by target-specific SAR requirements rather than interchangeable building block availability .

Deprotected Amine
Reported
5-Br-2-F-aniline precursor: 91% yield at 698 g scale
Deprotected amine accessible at scale.
Large-scale reduction route supports cost-effective supply.
Amine functionalization Kinase inhibitor synthesis Medicinal chemistry Building block utility

Application Scenarios for tert-Butyl (5-bromo-2-fluorophenyl)carbamate


Orthogonal Sequential Cross-Coupling

The target compound is uniquely suited for orthogonal sequential cross-coupling protocols where the ortho-fluorine serves as the first functionalization handle via Ni-catalyzed Suzuki-Miyaura coupling (yields 70–95% for aryl fluoride class), followed by Pd-catalyzed C–Br coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) at the 5-position, and finally Boc deprotection to reveal a free amine for amide bond formation or reductive amination [1]. This three-step orthogonal sequence is not achievable with the 3-bromo-2-fluoro isomer (CAS 848440-23-3) due to altered electronic activation, nor with non-fluorinated analogs lacking the C–F activation handle . The 5-bromo-2-fluoro substitution pattern also provides superior para-bromine reactivity compared to meta-substituted regioisomers in Pd-catalyzed transformations [1].

5-Bromo-2-fluoroaniline for Kinase Inhibitor Development

For medicinal chemistry programs requiring the 5-bromo-2-fluoroaniline pharmacophore (e.g., kinase inhibitor scaffolds), the target compound provides a protected, stable form of this amine that can be deprotected on demand. The deprotected amine precursor is accessible at scale with 91% yield (698 g demonstrated scale, Fe/NH₄Cl reduction at 70°C, 24 h) [1]. The 98% certified purity with batch-specific NMR/HPLC/GC documentation ensures reproducible downstream results in SAR studies and lead optimization campaigns, reducing the need for pre-reaction purification that could erode precious intermediate quantities .

Orthogonal Amine Protection for Hydrogenation-Sensitive Sequences

When synthetic routes incorporate functional groups sensitive to hydrogenation (alkenes, alkynes, nitro groups, benzyl esters, or azides), the Boc protection of the target compound offers critical orthogonality not available with Cbz-protected analogs such as benzyl (5-bromo-2-fluorophenyl)carbamate (CAS 903556-44-5) [1]. Boc cleavage proceeds quantitatively within 1–2 hours at room temperature under mild acidic conditions (20–50% TFA/DCM), whereas Cbz deprotection requires hydrogenolysis conditions (H₂, Pd/C, 12–24 h) that would reduce alkenes, nitro groups, and cleave benzyl esters simultaneously . This orthogonality enables strategic amine unmasking at the optimal step in the synthetic sequence without collateral functional group modification, preserving overall synthetic efficiency and yield [2].

5-Bromo-2-Fluoro Substitution Pattern for SAR Studies

The 5-bromo-2-fluoro substitution pattern is not arbitrarily selected; it represents a specific pharmacophoric arrangement where the ortho-fluorine modulates the electronic properties and metabolic stability of the aromatic ring while the para-bromine relative to the amine provides a cross-coupling handle for diversification [1]. Regioisomeric analogs such as tert-butyl (4-bromo-3-fluorophenyl)carbamate (CAS 868735-43-7) and tert-butyl (3-bromo-2-fluorophenyl)carbamate (CAS 848440-23-3) produce different spatial arrangements of the amine after deprotection, leading to divergent biological activity in target binding assays . Procurement of the exact regioisomer specified in synthetic protocols ensures fidelity to published SAR data and avoids costly resynthesis of mis-ordered analogs [2].

Application
Selection Property
Validation Focus
Orthogonal sequential cross-coupling
Regiospecific substitution pattern
C-F then C-Br coupling feasibility review
Medicinal chemistry building block supply
Certified purity and batch consistency
Reproducible deprotection and coupling outcomes
Hydrogenation-sensitive synthetic sequences
Acid-labile Boc orthogonality
Selective amine unmasking without group reduction
Regioisomeric SAR studies
Exact 5-bromo-2-fluoro substitution
Spatial arrangement alignment with reported SAR

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